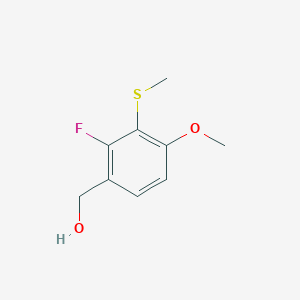
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluoro group, a methoxy group, and a methylthio group attached to a phenyl ring, along with a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the introduction of the fluoro, methoxy, and methylthio groups onto a phenyl ring followed by the addition of a methanol group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenylmethanols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluoro, methoxy, and methylthio groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of industrial products.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methoxy, and methylthio groups can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)methanol
- (2-Fluoro-3-(methylthio)phenyl)methanol
- (4-Methoxy-3-(methylthio)phenyl)methanol
Uniqueness
(2-Fluoro-4-methoxy-3-(methylthio)phenyl)methanol is unique due to the specific combination of fluoro, methoxy, and methylthio groups on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C9H11FO2S |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2-fluoro-4-methoxy-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2S/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 |
Clave InChI |
RLTAQMIBQHLNRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CO)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
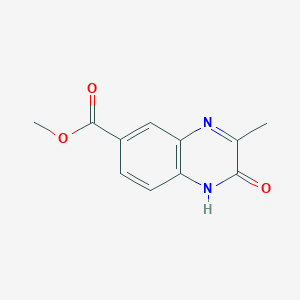
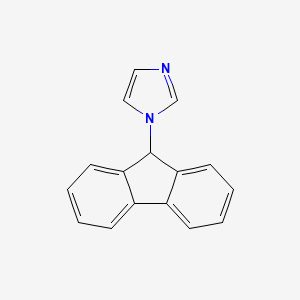
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
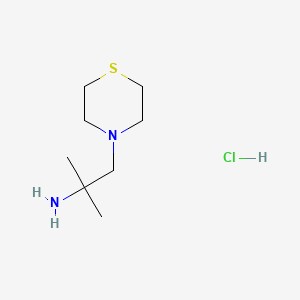
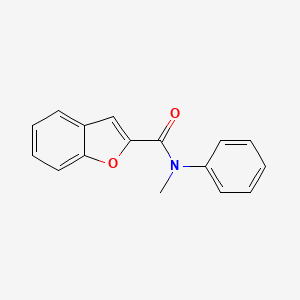
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
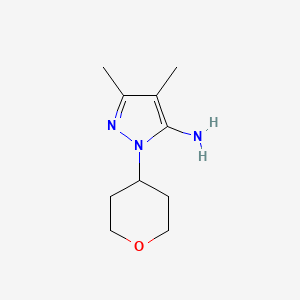

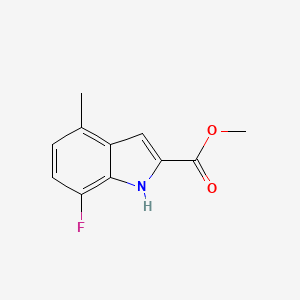
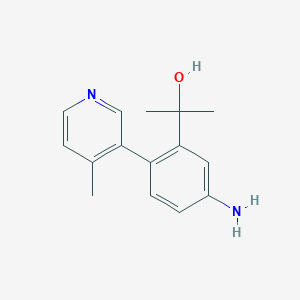
![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
